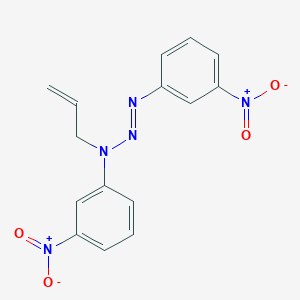![molecular formula C22H16Cl2N4O2 B11696625 N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11696625.png)
N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(2,3-Dichlorophényl)méthylidène]-3-(2-méthoxy-1-naphtyl)-1H-pyrazole-5-carbohydrazide est un composé organique complexe de formule moléculaire C22H16Cl2N4O2 et d'une masse moléculaire de 439,304 g/mol . Ce composé est connu pour ses caractéristiques structurales uniques, qui incluent un groupe dichlorophényle, un groupe méthoxy-naphtyle et un cycle pyrazole. Il est principalement utilisé dans la recherche scientifique en raison de ses activités biologiques et propriétés chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N’-[(E)-(2,3-Dichlorophényl)méthylidène]-3-(2-méthoxy-1-naphtyl)-1H-pyrazole-5-carbohydrazide implique généralement la condensation de la 2,3-dichlorobenzaldéhyde avec la 3-(2-méthoxy-1-naphtyl)-1H-pyrazole-5-carbohydrazide en conditions acides ou basiques . La réaction est généralement effectuée dans un solvant tel que l'éthanol ou le méthanol, et le mélange est porté au reflux pendant plusieurs heures pour assurer une réaction complète. Le produit est ensuite purifié par recristallisation ou chromatographie.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, l'utilisation de solvants et de réactifs de qualité industrielle et l'utilisation de techniques de purification à grande échelle telles que la distillation ou la chromatographie à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
N’-[(E)-(2,3-Dichlorophényl)méthylidène]-3-(2-méthoxy-1-naphtyl)-1H-pyrazole-5-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : La réduction peut être réalisée à l'aide de réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe dichlorophényle peut subir des réactions de substitution nucléophile avec des nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Ammoniac ou amines primaires dans l'éthanol.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés substitués avec divers groupes fonctionnels.
Applications de recherche scientifique
N’-[(E)-(2,3-Dichlorophényl)méthylidène]-3-(2-méthoxy-1-naphtyl)-1H-pyrazole-5-carbohydrazide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Investigué pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteurs.
Médecine : Étudié pour ses effets thérapeutiques potentiels, notamment les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme d'action du N’-[(E)-(2,3-Dichlorophényl)méthylidène]-3-(2-méthoxy-1-naphtyl)-1H-pyrazole-5-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques. Il peut agir comme un inhibiteur de certaines enzymes ou de certains récepteurs, modulant ainsi les voies biochimiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et du contexte biologique.
Applications De Recherche Scientifique
N’-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-[(E)-(2,3-Dichlorophényl)méthylidène]-3-(1,2-dihydro-5-acénaphthylényl)-1H-pyrazole-5-carbohydrazide .
- N’-[(E)-(3,4-dichlorophényl)méthylidène]-3-(1,2-dihydro-5-acénaphthylényl)-1H-pyrazole-5-carbohydrazide .
Unicité
N’-[(E)-(2,3-Dichlorophényl)méthylidène]-3-(2-méthoxy-1-naphtyl)-1H-pyrazole-5-carbohydrazide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Ses groupes dichlorophényle et méthoxy-naphtyle contribuent à son potentiel en tant qu'outil de recherche polyvalent et à sa capacité à interagir avec diverses cibles moléculaires.
Propriétés
Formule moléculaire |
C22H16Cl2N4O2 |
|---|---|
Poids moléculaire |
439.3 g/mol |
Nom IUPAC |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H16Cl2N4O2/c1-30-19-10-9-13-5-2-3-7-15(13)20(19)17-11-18(27-26-17)22(29)28-25-12-14-6-4-8-16(23)21(14)24/h2-12H,1H3,(H,26,27)(H,28,29)/b25-12+ |
Clé InChI |
AEJSKDMLWMWXEY-BRJLIKDPSA-N |
SMILES isomérique |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=C(C(=CC=C4)Cl)Cl |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=C(C(=CC=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11696552.png)
![(5Z)-3-(3-fluorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696556.png)
![(4Z)-4-[2-(naphthalen-2-yl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696559.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11696566.png)

![(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B11696572.png)
![(5Z)-3-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11696576.png)

![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11696584.png)

![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide](/img/structure/B11696601.png)
![(3Z)-3-{(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11696611.png)
![N-(Dibenzo[B,D]furan-1-YL)acetamide](/img/structure/B11696612.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11696618.png)
